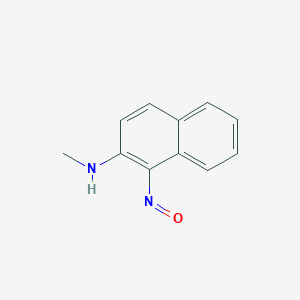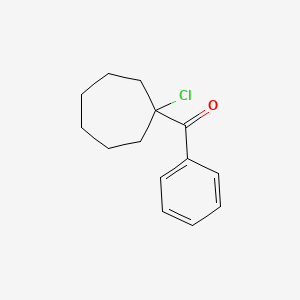
(1-Chlorocycloheptyl)phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chlorocycloheptyl)phenylmethanone is an organic compound characterized by a cycloheptyl ring substituted with a chlorine atom and a phenyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorocycloheptyl)phenylmethanone typically involves the chlorination of cycloheptanone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
-
Chlorination of Cycloheptanone
Reagents: Cycloheptanone, Chlorine gas
Conditions: The reaction is carried out in the presence of a solvent like carbon tetrachloride (CCl4) at room temperature.
Product: 1-Chloro-cycloheptanone
-
Friedel-Crafts Acylation
Reagents: 1-Chloro-cycloheptanone, Benzoyl chloride
Catalyst: Aluminum chloride (AlCl3)
Conditions: The reaction is conducted under anhydrous conditions at low temperatures.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and optimizing the yield.
化学反应分析
Types of Reactions
(1-Chlorocycloheptyl)phenylmethanone undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids or ketones
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
Products: Alcohols or alkanes
-
Substitution
Reagents: Nucleophiles such as hydroxide ions (OH-), amines
Conditions: Basic medium
Products: Substituted derivatives
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophiles like hydroxide ions and amines. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure the desired product formation.
科学研究应用
(1-Chlorocycloheptyl)phenylmethanone has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in studying reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds.
-
Medicine
- Explored for its potential therapeutic properties.
- Studied as a lead compound in drug discovery and development.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
作用机制
The mechanism of action of (1-Chlorocycloheptyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1-Chloro-cycloheptyl)-methanol
- (Chloromethyl)cyclohexane
- Bis-(1-chloro-cycloheptyl)-diazene
Uniqueness
(1-Chlorocycloheptyl)phenylmethanone is unique due to its specific structural features, such as the presence of both a cycloheptyl ring and a phenyl group attached to a methanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
属性
分子式 |
C14H17ClO |
|---|---|
分子量 |
236.73 g/mol |
IUPAC 名称 |
(1-chlorocycloheptyl)-phenylmethanone |
InChI |
InChI=1S/C14H17ClO/c15-14(10-6-1-2-7-11-14)13(16)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI 键 |
UYTWXRGEDJYPFI-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)(C(=O)C2=CC=CC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[(2-Bromomethyl)thiophene-3-sulfonyl]pyrrole](/img/structure/B8357432.png)
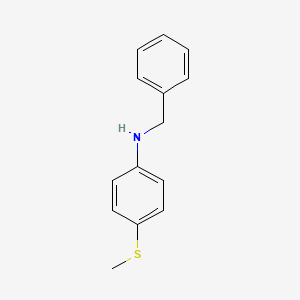
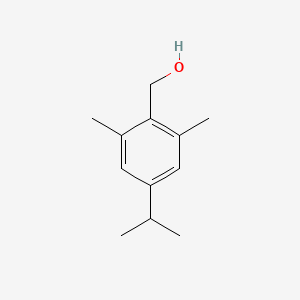
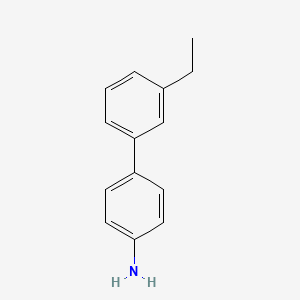
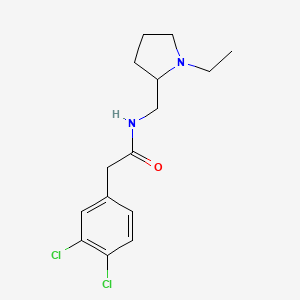
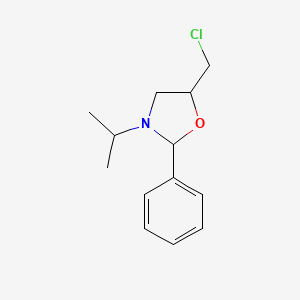
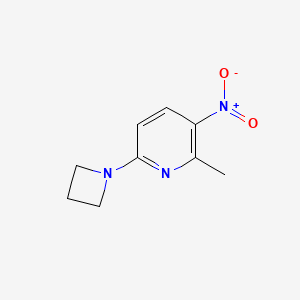
![2-Methoxy-8-piperazin-1-yl-[1,5]-naphthyridine](/img/structure/B8357493.png)
![1-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-pyrazol-1-yl-ethanone](/img/structure/B8357495.png)
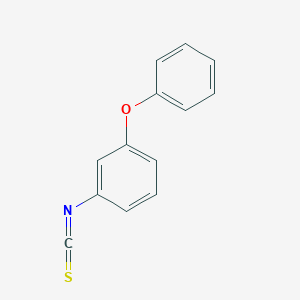
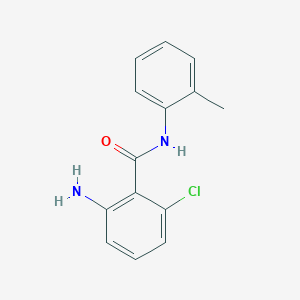
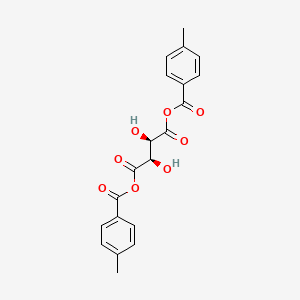
![[2-(1-Amino-cyclopropyl)-pyridin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B8357519.png)
